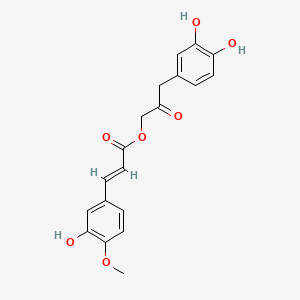
Malealdehyde
Vue d'ensemble
Description
Malealdehyde, also known as malonaldehyde, is an organic compound with the chemical formula ( \text{CH}_2(\text{CHO})_2 ). It is a dialdehyde derived from malonic acid and is characterized by the presence of two aldehyde groups. This compound is a reactive compound and is often used as a biomarker for oxidative stress and lipid peroxidation in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Malealdehyde can be synthesized through several methods, including:
Oxidation of Malonic Acid: One common method involves the oxidation of malonic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis of Malononitrile: Another method involves the hydrolysis of malononitrile in the presence of an acid or base to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the controlled oxidation of malonic acid or its derivatives. The process requires precise control of reaction conditions to prevent over-oxidation and ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Malealdehyde undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form malonic acid.
Reduction: It can be reduced to form malonyl alcohol.
Condensation Reactions: this compound can participate in aldol condensation reactions with other aldehydes or ketones to form larger molecules.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Condensation Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Malonic acid.
Reduction: Malonyl alcohol.
Condensation: Various aldol condensation products depending on the reactants used.
Applications De Recherche Scientifique
Malealdehyde has several applications in scientific research, including:
Biomarker for Oxidative Stress: It is widely used as a biomarker to measure oxidative stress and lipid peroxidation in biological systems.
Chemical Synthesis: this compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies related to cell signaling and apoptosis due to its reactive nature and ability to form adducts with proteins and nucleic acids.
Industrial Applications: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Malealdehyde exerts its effects through its highly reactive aldehyde groups. It can form covalent adducts with proteins, nucleic acids, and other biomolecules, leading to alterations in their structure and function. This reactivity is the basis for its use as a biomarker for oxidative stress and its involvement in various biological processes such as cell signaling and apoptosis.
Comparaison Avec Des Composés Similaires
Formaldehyde: A simpler aldehyde with one aldehyde group.
Acetaldehyde: Contains one aldehyde group and is less reactive than malealdehyde.
Glutaraldehyde: A dialdehyde like this compound but with a longer carbon chain.
Uniqueness of this compound: this compound is unique due to its high reactivity and the presence of two aldehyde groups, making it a valuable compound in both research and industrial applications. Its ability to form adducts with biomolecules and its role as a biomarker for oxidative stress set it apart from other aldehydes.
Propriétés
IUPAC Name |
(Z)-but-2-enedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c5-3-1-2-4-6/h1-4H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEMYUOFGVHXKV-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C=O)\C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878720 | |
| Record name | cis-Butenedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3675-13-6 | |
| Record name | Maleic dialdehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3675-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenedial, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003675136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Butenedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine](/img/structure/B1233552.png)
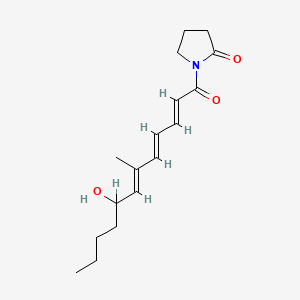
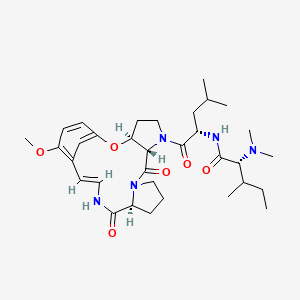
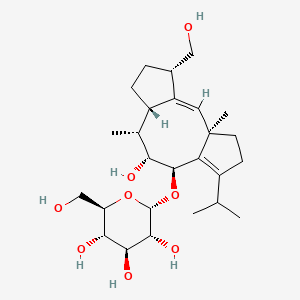
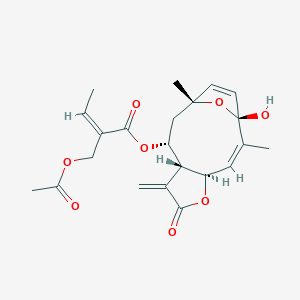
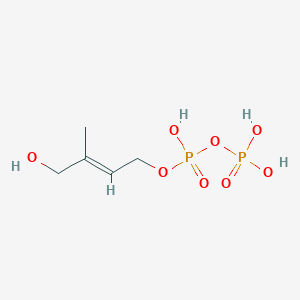

![propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1233568.png)

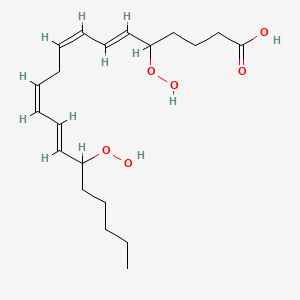
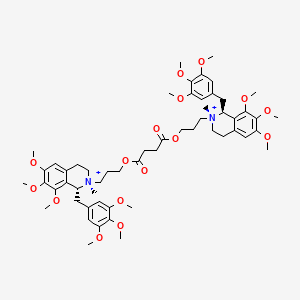
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1233576.png)

